Chinoin 127

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de CHINOIN 127 implica la formación de un compuesto de puente de nitrógeno, que es un grupo representativo de agentes gastroprotectores de tipo no prostaglandínico . Las rutas sintéticas específicas y las condiciones de reacción para this compound no están ampliamente documentadas en fuentes disponibles públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que implican la formación del sistema cíclico de pirido-pirimidina .

Análisis De Reacciones Químicas

Hydrolysis Reactions

2.1 Overview of Hydrolysis

Hydrolysis is a significant reaction pathway for Chinoin 127, where it undergoes degradation in different pH environments (acidic, neutral, and alkaline). This process is essential for determining the stability of the compound in various conditions.

2.2 Experimental Findings

Research has shown that hydrolytic degradation leads to the formation of several products. The primary degradation product identified is 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide. The study utilized mass spectrometry (MS) and infrared (IR) spectroscopy for the identification of these products .

Table 1: Hydrolysis Products of this compound

| pH Level | Degradation Product |

|---|---|

| Acidic | 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide |

| Neutral | Unstable intermediates leading to varied products |

| Alkaline | Further hydrolytic products not fully characterized |

Reaction Mechanisms

3.1 Mechanistic Pathways

The hydrolysis of this compound involves nucleophilic attack by water molecules on the carbonyl carbon of the pyrimidine ring. This reaction can be influenced by several factors including temperature and pH level.

3.2 Kinetics of Degradation

The kinetics of this compound's degradation were studied under controlled laboratory conditions. The results indicated first-order kinetics for hydrolytic reactions in acidic and neutral conditions but showed variation in alkaline solutions due to increased nucleophilicity of hydroxide ions.

Table 2: Kinetic Data for Hydrolysis Reactions

| Condition | Rate Constant (k) | Half-Life (t½) |

|---|---|---|

| Acidic | 0.03 min⁻¹ | 23 min |

| Neutral | 0.02 min⁻¹ | 34 min |

| Alkaline | Variable | Variable |

Stability Studies

4.1 Temperature and Light Sensitivity

Stability studies revealed that this compound is sensitive to both temperature and light exposure. Elevated temperatures accelerated degradation rates significantly.

4.2 Long-term Stability Testing

Long-term stability tests conducted over a period of six months under different storage conditions indicated that this compound maintains its integrity best when stored in a cool, dark environment.

Aplicaciones Científicas De Investigación

CHINOIN 127 ha sido ampliamente estudiado por sus efectos gastroprotectores. Ha mostrado efectos protectores notables sobre las úlceras inducidas por indometacina y las úlceras inducidas por etanol acidificado en modelos animales . El compuesto también se ha investigado por su posible uso como analgésico y antiinflamatorio no narcótico . Además, this compound se ha estudiado por sus efectos sobre el equilibrio entre las prostaglandinas citoprotectoras y los eicosanoides ulcerogénicos en la mucosa gástrica .

Mecanismo De Acción

El mecanismo de acción de CHINOIN 127 implica sus efectos citoprotectores sobre la mucosa gástrica. El compuesto ayuda a mantener un equilibrio entre las prostaglandinas citoprotectoras (como la prostaciclina y la prostaglandina E2) y los eicosanoides ulcerogénicos (como el tromboxano A2 y las leucotrienos) . Este equilibrio es crucial para proteger la mucosa gástrica del daño causado por varios agentes ulcerogénicos . This compound también exhibe propiedades antiinflamatorias al inhibir la producción de citoquinas y mediadores proinflamatorios .

Comparación Con Compuestos Similares

CHINOIN 127 es único en su estructura y mecanismo de acción en comparación con otros agentes gastroprotectores. Los compuestos similares incluyen:

Cimetidina: Un antagonista del receptor H2 de la histamina utilizado para tratar las úlceras pépticas y la enfermedad por reflujo gastroesofágico.

Omeprazol: Un inhibidor de la bomba de protones que también reduce la producción de ácido estomacal.

Misoprostol: Un análogo sintético de la prostaglandina E1 utilizado para prevenir las úlceras gástricas.

This compound destaca por sus efectos gastroprotectores de tipo no prostaglandínico y su capacidad para mantener el equilibrio entre los eicosanoides citoprotectores y ulcerogénicos .

Actividad Biológica

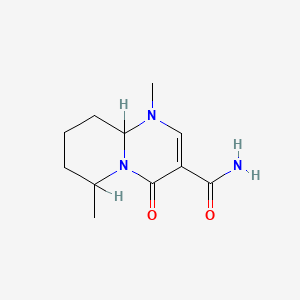

Chinoin 127, chemically known as 1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-(1,2a)-pyrimidine-3-carboxamide, is a compound recognized for its significant biological activities, particularly as a non-narcotic analgesic and anti-inflammatory agent. This article provides an in-depth analysis of its biological activity, supported by research findings and case studies.

This compound exhibits a cytoprotective effect , particularly against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) for this compound in protecting against indomethacin-induced ulcers is approximately 25 mg/kg when administered orally. It also demonstrates protective effects against acidified ethanol-induced ulcers with a similar ED50 of 26 mg/kg .

Cytoprotective Mechanism

The cytoprotective mechanism involves restoring the balance between cytoprotective prostaglandins (such as PGI2 and PGE2) and ulcerogenic eicosanoids (like TxA2 and leukotrienes). In control rats, the ratio of PGI2 to TxA2 was observed to be 3.8 , while the ratio of protective to ulcerogenic agents was 3.9 . Ethanol treatment disrupts this balance, favoring ulcerogenic eicosanoid production. However, pretreatment with this compound restores this balance effectively .

Pharmacological Properties

This compound's pharmacological properties extend beyond gastric protection. It has been noted for its potential in treating various inflammatory and allergic conditions. The compound has shown efficacy in:

- Migraine treatment

- Erosive gastritis

- Inflammatory bowel disease

- Pulmonary conditions (e.g., asthma)

- Allergic reactions (e.g., allergic conjunctivitis)

These therapeutic applications stem from its ability to inhibit leukotriene biosynthesis, which is crucial in mediating inflammation and allergic responses .

Case Studies and Experimental Evidence

- Gastroprotective Studies :

-

Analgesic Effects :

- This compound has been documented as a potent analgesic agent in various animal models, demonstrating significant pain relief without the narcotic side effects commonly associated with traditional analgesics.

- Inflammatory Response Modulation :

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Effective Dose (ED50) |

|---|---|---|

| Cytoprotection | Indomethacin-induced ulcer | 25 mg/kg |

| Cytoprotection | Ethanol-induced ulcer | 26 mg/kg |

| Analgesic | Pain relief | Variable |

| Anti-inflammatory | Reduction in inflammation | Variable |

| Leukotriene Inhibition | Allergic response modulation | Not specified |

Propiedades

Número CAS |

54606-29-0 |

|---|---|

Fórmula molecular |

C11H17N3O2 |

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15) |

Clave InChI |

PDYZVPFJLHCRGG-UHFFFAOYSA-N |

SMILES |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

SMILES canónico |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

Key on ui other cas no. |

71392-29-5 |

Sinónimos |

1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H- pyrido(1,2-a)pyrimidine-3-carboxamide CH 127 CH-127 chinoin 127 chinoin 127, (cis)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.